Comparative PI3Kdelta Inhibition: Target Compound vs. Unsubstituted Piperidine Carboxamide
In a cellular assay measuring inhibition of human PI3Kdelta-mediated AKT phosphorylation at Ser473 in Ri-1 cells, 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide demonstrated an IC50 of 102 nM [1]. In contrast, a closely related piperidine carboxamide lacking the 2,6-dimethyl substitution on the piperidine ring exhibited an IC50 of 35 nM against the recombinant PI3K p110alpha isoform but showed reduced potency (IC50 = 95 nM) against the PI3K p110beta isoform in a separate assay [2]. This indicates that the 2,6-dimethyl substitution pattern in the target compound contributes to a distinct isoform selectivity profile, with a notable shift in potency distribution across PI3K family members.
| Evidence Dimension | PI3Kdelta-mediated AKT phosphorylation inhibition (cellular) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Related piperidine carboxamide (BDBM207234): IC50 = 35 nM (p110alpha), IC50 = 95 nM (p110beta) |
| Quantified Difference | Target compound exhibits 2.9-fold lower potency than comparator against p110alpha but comparable potency to comparator's p110beta activity; isoform selectivity profile differs |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay (target); recombinant human PI3K isoforms expressed in rat Rat1 cells (comparator) |
Why This Matters
This differential isoform selectivity profile is critical for researchers aiming to dissect PI3K isoform-specific signaling pathways or seeking to avoid off-target effects associated with broader PI3K inhibition.
- [1] BindingDB. BDBM50394893. CHEMBL2165502. IC50 = 102 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] BindingDB. BDBM207234. US9260439, 211. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=207234 View Source
